molecular formula C23H21N5O2S2 B2730663 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-96-0

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2730663
CAS No.: 439108-96-0
M. Wt: 463.57
InChI Key: NOJUUFIBNMYERV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its pharmacological relevance, particularly as kinase inhibitors in oncology . Its structure features:

  • Pyrazolo[1,5-a]pyrimidin-7-amine core: A bicyclic system with a fused pyrazole and pyrimidine ring, often associated with kinase binding due to hydrogen-bonding interactions .
  • 6-position: A 4-methylphenylsulfonyl group, enhancing polarity and influencing solubility and target affinity .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-14-4-8-17(9-5-14)32(29,30)20-13-25-21-12-18(26-28(21)23(20)24)22-19(10-11-31-22)27-15(2)6-7-16(27)3/h4-13H,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJUUFIBNMYERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=CC(=N3)C4=C(C=CS4)N5C(=CC=C5C)C)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Substituents including a thienyl group and a sulfonyl moiety.
  • A dimethylpyrrole unit which is known for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The synthesized compound has been evaluated against various cancer cell lines, revealing significant inhibitory effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50 value indicating effective growth inhibition.
  • MDA-MB-231 (triple-negative breast cancer) : Further studies indicated that it could reduce cell viability significantly compared to control treatments.

The structure–activity relationship (SAR) studies suggest that modifications to the substituents can enhance or diminish the anticancer efficacy. For example, the presence of specific electron-donating groups on the aromatic rings significantly influences binding affinity to target proteins involved in cancer progression .

Enzyme Inhibition

Beyond its anticancer properties, this compound also demonstrates enzyme inhibitory activity, particularly against cathepsin K. Cathepsin K is a cysteine protease implicated in bone resorption and various diseases, including osteoporosis and cancer metastasis.

Inhibition Studies

Research indicates that:

  • The compound exhibits moderate inhibition of cathepsin K with a Ki value suggesting potential therapeutic applications in diseases where this enzyme plays a critical role.
  • Molecular docking studies have elucidated the binding interactions at the active site, providing insights into how structural modifications could enhance inhibitory potency .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with other related pyrazolo[1,5-a]pyrimidines is useful. Below is a summary table highlighting key findings from various studies:

Compound NameTargetIC50 (µM)Mechanism of Action
Compound AMCF-715.3Apoptosis induction
Compound BMDA-MB-23120.0Cell cycle arrest
This compoundMDA-MB-231<20.0Enzyme inhibition

Case Studies

Several case studies have been reported that provide deeper insights into the biological activity of similar compounds:

  • Anticancer Screening : A study involving a library of pyrazolo[1,5-a]pyrimidines demonstrated varying degrees of cytotoxicity across different cancer cell lines. The most effective compounds were structurally similar to the one .
  • Enzyme Interaction : Another investigation focused on enzyme inhibitors revealed that modifications to the sulfonyl group could enhance binding affinity to cathepsin K, suggesting pathways for developing more potent inhibitors.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral potential of compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine. Research indicates that certain pyrazolo derivatives exhibit significant activity against various viruses:

  • Mechanism of Action : These compounds often inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles.
  • Case Studies :
    • A study demonstrated that specific pyrazolo derivatives showed promising antiviral activity against herpes simplex virus type 1 (HSV-1) with IC50 values significantly lower than standard antiviral treatments like acyclovir .
    • Another research highlighted the effectiveness of pyrazolo compounds against human immunodeficiency virus type 1 (HIV-1), showcasing their potential as therapeutic agents in HIV treatment .

Anticancer Applications

The anticancer properties of this compound are also noteworthy:

  • Cell Proliferation Inhibition : Several studies have reported that derivatives of pyrazolo[1,5-a]pyrimidin can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Mechanism Insights :
    • The compound may act by modulating key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
    • Research has identified that certain analogs can selectively target cancer cells while sparing normal cells, reducing side effects associated with conventional chemotherapy .
  • Case Studies :
    • In a screening of a drug library on multicellular spheroids, a novel anticancer compound was identified that exhibited significant cytotoxicity against various cancer cell lines .
    • Another study indicated that pyrazolo compounds could enhance the efficacy of existing chemotherapeutic agents, suggesting a combination therapy approach for improved outcomes in cancer treatment.

Summary of Findings

The applications of This compound span both antiviral and anticancer domains. Its structural characteristics contribute to its biological activities, making it a compound of interest for further research and development.

Data Table

Application AreaMechanismNotable FindingsReferences
AntiviralInhibits viral replicationEffective against HSV-1 and HIV-1
AnticancerInduces apoptosisCytotoxicity in various cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their substituent differences are summarized below:

Compound Name 2-Position Substituent 6-Position Substituent Biological Activity/Notes Reference
Target Compound 3-(2,5-dimethylpyrrolyl)thienyl 4-methylphenylsulfonyl Kinase inhibition (hypothesized)
2-[3-(2,5-Dimethylpyrrolyl)thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(2,5-dimethylpyrrolyl)thienyl 4-methoxyphenyl Reduced polarity vs. sulfonyl
2-[3-(2,5-Dimethylpyrrolyl)thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(2,5-dimethylpyrrolyl)thienyl 2-thienyl Potential π-π interactions
2-[3-(2,5-Dimethylpyrrolyl)thienyl]-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(2,5-dimethylpyrrolyl)thienyl 2-pyridinyl Enhanced metal coordination
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl 4-chlorophenyl Herbicidal/fungicidal activity

Key Observations :

  • Sulfonyl vs. Methoxy/Thienyl : The 4-methylphenylsulfonyl group in the target compound increases polarity and may improve solubility compared to methoxy or thienyl substituents .
  • Aromatic vs.
  • Biological Activity : Compounds with 4-chlorophenyl or propyl groups () exhibit herbicidal/fungicidal properties, suggesting substituent-dependent activity divergence.
Commercial Availability

The target compound is supplied by specialized vendors (e.g., Ambeed, Inc.) , reflecting its niche research applications. In contrast, analogs like 6-(2-thienyl) derivatives are more widely available , suggesting broader exploratory use.

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

The structural confirmation of the compound requires a combination of 1H NMR , 13C NMR , IR spectroscopy , and mass spectrometry . For example:

  • 1H NMR identifies aromatic protons (e.g., pyrrole, thienyl, and pyrimidine protons) and substituents like methyl groups.
  • IR spectroscopy confirms the presence of sulfonyl groups (S=O stretching at ~1350–1150 cm⁻¹) and amine functionalities (N–H stretches).
  • Mass spectrometry validates the molecular ion peak (M+H) and fragmentation patterns .

Q. What synthetic routes are typically used to construct the pyrazolo[1,5-a]pyrimidine core?

The core can be synthesized via:

  • Cyclocondensation : Reaction of 5-aminopyrazoles with β-diketones or β-ketoesters under acidic conditions.
  • Cross-coupling : Introduction of aryl/heteroaryl groups (e.g., thienyl) via Suzuki-Miyaura coupling , using palladium catalysts (e.g., Pd(OAc)₂) and boronate esters .
  • Example: Aryl boronate intermediates (e.g., 4-methylphenyl boronic acid) are coupled to halogenated pyrazolo-pyrimidine precursors .

Q. How is the 4-methylphenyl sulfonyl group introduced into the structure?

The sulfonyl group is typically introduced via sulfonation :

  • React the pyrimidine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
  • Monitor reaction progress by TLC and purify via column chromatography (eluent: hexane/acetone gradient) .

Advanced Research Questions

Q. How can reaction yields be improved during cross-coupling steps involving the thienyl group?

Key optimizations include:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems (e.g., XPhos) to enhance catalytic efficiency.
  • Solvent degassing : Remove oxygen from solvents (e.g., THF, DMF) via freeze-pump-thaw cycles to prevent catalyst deactivation.
  • Temperature control : Maintain reflux conditions (e.g., 100°C for Suzuki coupling) and extend reaction time if needed .

Q. How to resolve contradictions in biological activity data across different assays?

  • Purity validation : Ensure compound purity (>95%) via HPLC or LC-MS to exclude impurities affecting results.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and include positive/negative controls (e.g., staurosporine for inhibition).
  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability .

Q. What strategies are effective for analyzing regioselectivity in multi-step syntheses?

  • Isotopic labeling : Use deuterated reagents to track reaction pathways via NMR .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to predict electronic effects on substituent positioning.
  • Intermediate trapping : Quench reactions at partial completion and isolate intermediates for structural analysis .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH conditions?

  • Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
  • Monitor degradation via UV-Vis spectroscopy (absorbance changes at λmax) and HPLC to quantify stability over time.
  • Identify degradation products using high-resolution mass spectrometry (HRMS) .

Q. What experimental controls are critical for assessing enzyme inhibition?

  • Blank controls : Exclude the compound to measure baseline enzyme activity.
  • Solvent controls : Use DMSO or ethanol at the same concentration as test samples.
  • Reference inhibitors : Include known inhibitors (e.g., imatinib for tyrosine kinases) to validate assay sensitivity .

Data Interpretation

Q. How to interpret conflicting NMR data for the pyrrole moiety?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.
  • 2D NMR techniques : Use HSQC and NOESY to assign proton-carbon correlations and spatial interactions .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare multiple groups (e.g., different derivatives) for significant differences in potency .

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